molecular formula C10H18N2O B13867867 1-Cyclopentyl-5-methylpiperazin-2-one

1-Cyclopentyl-5-methylpiperazin-2-one

Cat. No.: B13867867
M. Wt: 182.26 g/mol
InChI Key: UDSAIQCJCZDJPP-UHFFFAOYSA-N
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Description

1-Cyclopentyl-5-methylpiperazin-2-one is a heterocyclic compound featuring a piperazin-2-one core substituted with a cyclopentyl group at the 1-position and a methyl group at the 5-position. Its molecular formula is C₁₀H₁₈N₂O, with a molecular weight of 182.26 g/mol. This compound is structurally characterized by its bicyclic framework, which combines the rigidity of the cyclopentyl moiety with the flexibility of the piperazin-2-one ring.

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

1-cyclopentyl-5-methylpiperazin-2-one

InChI

InChI=1S/C10H18N2O/c1-8-7-12(10(13)6-11-8)9-4-2-3-5-9/h8-9,11H,2-7H2,1H3

InChI Key

UDSAIQCJCZDJPP-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C(=O)CN1)C2CCCC2

Origin of Product

United States

Chemical Reactions Analysis

1-Cyclopentyl-5-methylpiperazin-2-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 1-cyclopentyl-5-methylpiperazin-2-one, a comparative analysis with its structural analogs is essential. Below is a detailed comparison based on available evidence and related research:

Structural Analog: 1-Methyl-5-phenylpiperazin-2-one

The closest analog documented in the provided evidence is 1-methyl-5-phenylpiperazin-2-one (CAS: 1509893-25-7, Molecular Formula: C₁₁H₁₄N₂O, Molecular Weight: 190.24 g/mol) .

Property This compound 1-Methyl-5-phenylpiperazin-2-one
Substituent at 1-position Cyclopentyl (aliphatic) Methyl (small alkyl)
Substituent at 5-position Methyl Phenyl (aromatic)
Molecular Weight 182.26 g/mol 190.24 g/mol
Lipophilicity (LogP) Higher (cyclopentyl enhances lipophilicity) Lower (phenyl introduces polarity)
Potential Applications CNS-targeting agents (speculative) Research chemical (documented)

Key Differences:

  • The cyclopentyl group in this compound confers greater steric bulk and lipophilicity compared to the methyl group in 1-methyl-5-phenylpiperazin-2-one. This may influence binding affinity to hydrophobic enzyme pockets or membrane receptors.

Broader Structural Class: Piperazin-2-one Derivatives

Piperazin-2-one derivatives are explored for diverse applications, including as kinase inhibitors, antimicrobial agents, and neurotransmitter analogs. For example:

  • 5-Methylpiperazin-2-one (unsubstituted at 1-position): Simpler structure with lower molecular weight (128.17 g/mol), often used as a precursor in synthetic chemistry.
  • 1-Benzyl-5-methylpiperazin-2-one : The benzyl group enhances aromatic interactions, making it a candidate for opioid receptor modulation.

Comparative Insights:

  • This compound occupies a middle ground in terms of steric demand and hydrophobicity among piperazin-2-one derivatives. Its cyclopentyl group may improve metabolic stability compared to smaller alkyl or aromatic substituents.

Research Findings and Limitations

Pharmacological Data Gap

This limits direct functional comparisons.

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